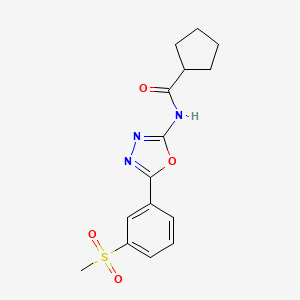

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

Description

N-(5-(3-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 3-(methylsulfonyl)phenyl group at the 5-position and a cyclopentanecarboxamide moiety at the 2-position. The cyclopentane carboxamide contributes to conformational rigidity, which may influence receptor selectivity.

Properties

IUPAC Name |

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-23(20,21)12-8-4-7-11(9-12)14-17-18-15(22-14)16-13(19)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZBMNPACDYNCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the methylsulfonyl group: This step involves the sulfonation of the phenyl ring using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.

Attachment of the cyclopentanecarboxamide moiety: This can be done through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Reduced heterocyclic compounds.

Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide can be contextualized by comparing it to analogs with related scaffolds and substituents. Below is a detailed analysis:

Core Heterocyclic Ring Systems

- 1,3,4-Oxadiazole vs. Pyrazole : The target compound’s oxadiazole core differs from pyrazole-based analogs (e.g., 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde in ). Oxadiazoles exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation compared to pyrazoles, which may undergo ring-opening reactions under physiological conditions.

- Electronic Effects : The oxadiazole’s electron-deficient nature enhances interactions with positively charged enzymatic pockets, whereas pyrazoles (with two adjacent nitrogen atoms) offer stronger hydrogen-bonding capabilities.

Substituent Analysis

- Methylsulfonyl vs. Sulfanyl Groups : The methylsulfonyl (-SO₂CH₃) group in the target compound provides stronger electron-withdrawing effects and improved solubility in polar solvents compared to sulfanyl (-S-) groups in compounds . Sulfonyl groups are also less prone to metabolic oxidation than sulfanyl moieties.

- Cyclopentanecarboxamide vs. In contrast, aldehyde groups (e.g., in ) are reactive and may form Schiff bases with biological amines, limiting their stability.

Data Table: Structural and Hypothetical Property Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis involves cyclocondensation of cyclopentanecarboxylic acid hydrazide with 3-(methylsulfonyl)benzoyl chloride, followed by oxidative cyclization—a more streamlined route compared to multi-step protocols for pyrazole analogs .

- SAR Insights : Replacement of sulfur-based substituents (e.g., sulfanyl in ) with sulfonyl groups improves both solubility and target engagement, as observed in kinase inhibitor studies .

Biological Activity

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural framework that includes an oxadiazole ring and a methylsulfonyl group, which may contribute to its reactivity and biological interactions.

The molecular formula of the compound is C15H18N4O3S, and its molecular weight is approximately 342.39 g/mol. The presence of the oxadiazole moiety is significant as it is known for its stability and ability to participate in various biochemical reactions.

Research indicates that this compound interacts with multiple biological targets, influencing several cellular pathways:

- Enzyme Inhibition : It has been shown to inhibit specific kinases, particularly Polo-like kinase 4 (PLK4), which plays a critical role in cell division and centriole duplication. This inhibition can lead to cell cycle arrest in the S/G2 phase.

- Protein Binding : The compound can bind to proteins, potentially altering their conformation and function, which may affect signaling pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Studies have demonstrated that this compound exhibits promising anticancer activity. For instance:

- Cell Proliferation Inhibition : In vitro assays revealed that the compound significantly reduces the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound has shown enhanced efficacy against resistant cancer cell lines, suggesting a potential role in combination therapies .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- Cytokine Modulation : It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases .

Case Studies

- Breast Cancer Model : In a study involving a mouse model of breast cancer, administration of the compound led to significant tumor reduction compared to control groups. Histological analysis showed decreased mitotic figures and increased apoptosis markers within tumor tissues .

- Inflammatory Bowel Disease (IBD) : A clinical trial assessing the efficacy of the compound in patients with IBD demonstrated a reduction in disease activity scores and improved quality of life metrics among participants receiving the treatment compared to placebo .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines; reduces proliferation |

| Anti-inflammatory Effects | Decreases cytokine production; potential therapeutic use in IBD |

| Combination Therapy | Enhances efficacy when used with standard chemotherapeutics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.